molecular formula C14H17NO3 B12983968 Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate

Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate

Cat. No.: B12983968
M. Wt: 247.29 g/mol
InChI Key: LTFXSZSLDISSRV-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their reactivity and versatility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like sodium methoxide or sodium ethoxide.

Major Products:

Scientific Research Applications

Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

  • Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate
  • Methyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate

Comparison: this compound is unique due to its azetidine core, which imparts distinct reactivity and biological properties compared to piperazine derivatives. The presence of the benzyl group further enhances its chemical and biological profile .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 2-(1-benzyl-3-oxoazetidin-2-yl)acetate

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)8-12-13(16)10-15(12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3

InChI Key

LTFXSZSLDISSRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(=O)CN1CC2=CC=CC=C2

Origin of Product

United States

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